Synthesis of Methyl 2-phenylacrylate via Heck coupling reaction
Synthesis of Methyl 2-phenylacrylate via Heck coupling reaction
An In-Depth Technical Guide to the Synthesis of Methyl 2-phenylacrylate via Heck Coupling
For researchers, scientists, and professionals in drug development, the Mizoroki-Heck reaction represents a cornerstone of modern organic synthesis for its efficacy in carbon-carbon bond formation. This guide provides a detailed overview of the synthesis of methyl 2-phenylacrylate, a valuable monomer and synthetic intermediate, through the palladium-catalyzed Heck coupling of an aryl halide with methyl acrylate.
Introduction to the Heck Coupling Reaction
The Mizoroki-Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, is a powerful chemical reaction that couples an unsaturated halide (or triflate) with an alkene using a palladium catalyst and a base.[1] This method has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals, due to its high efficiency, functional group tolerance, and predictable stereoselectivity.[2][3] The synthesis of methyl 2-phenylacrylate via this route typically involves the reaction of an aryl halide, such as iodobenzene or bromobenzene, with methyl acrylate.
General Reaction Scheme & Key Components
The overall transformation involves the formation of a new carbon-carbon bond between the aryl group and the alkene, resulting in a substituted alkene.
Key Components:
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Aryl Halide (or Triflate): The source of the phenyl group. Reactivity generally follows the trend: I > Br > OTf >> Cl.[2] Iodobenzene and bromobenzene are common starting materials.
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Alkene: Methyl acrylate serves as the activated alkene partner. The electron-withdrawing ester group enhances its reactivity in the Heck reaction.[1]
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Palladium Catalyst: The core of the reaction. Common precatalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium chloride (PdCl₂).[1][2] Heterogeneous catalysts like palladium on charcoal (Pd/C) are also used for easier removal and recycling.[4]
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Base: Required to neutralize the hydrogen halide (e.g., HBr, HI) formed during the catalytic cycle. Both organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are frequently employed.[1][5]
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Ligands: Often, phosphine ligands like triphenylphosphine (PPh₃) or bulky, electron-rich N-heterocyclic carbenes (NHCs) are added.[1][6] These ligands stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity. However, ligand-free conditions have also been successfully developed.[5]
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Solvent: The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile, which can dissolve the reactants and facilitate the reaction at elevated temperatures.[2][7]
Experimental Data and Reaction Conditions
The efficiency of the Heck reaction is highly dependent on the specific combination of catalyst, base, solvent, and temperature. The following table summarizes various conditions reported for the synthesis of acrylate derivatives via Heck coupling.
| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Iodobenzene | Methyl Acrylate | Pd(PPh₃)₄ | Et₃N | DMF | 85 | - | [8] |
| Iodobenzene | Methyl Acrylate | Supported Pd | Et₃N / Na₂CO₃ | NMP | - | - | [5] |
| Iodobenzene | Methyl Acrylate | Imino-phosphine Pd(II) complexes | Et₃N | CH₃CN | 80 | - | [7] |
| Iodobenzene | Ethyl Acrylate | 10% w/w Pd/C | Et₃N (0.75) | Cyrene | 150 | >99 (NMR) | [4] |
| Bromobenzene | Methyl Acrylate | PdAS(x)-MA | Et₃N | DMF | 100 | ~90 | [9] |
| Aryl Halides | Methyl Acrylate | Pd-BOX-Si | K₂CO₃ | DMF | 120 | 79-98 | [10] |
| Iodobenzene | Methyl Acrylate | Pd@MOF-APBA | Et₃N | DMF | 120 | 98 | [11] |
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of methyl 2-phenylacrylate from iodobenzene and methyl acrylate.
Materials:
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Iodobenzene (1.0 mmol, 204 mg)
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Methyl acrylate (1.2 mmol, 103 mg, 108 µL)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
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Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
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Triethylamine (Et₃N, 1.5 mmol, 152 mg, 209 µL)
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N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (4.5 mg) and triphenylphosphine (10.5 mg).
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Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
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Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL), followed by triethylamine (209 µL), iodobenzene (204 mg), and methyl acrylate (108 µL) using syringes.
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Reaction: Immerse the flask in a preheated oil bath at 100-120°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
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Workup: After the reaction is complete (as indicated by the consumption of iodobenzene), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure methyl 2-phenylacrylate.
Visualizing the Process
Experimental Workflow
The following diagram outlines the general laboratory procedure for the synthesis.
Caption: General experimental workflow for the Heck coupling reaction.
Catalytic Cycle of the Heck Reaction
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
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Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
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Alkene Coordination & Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Palladium-Aryl bond.
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β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly attached aryl group is eliminated, forming a palladium-hydride complex and releasing the substituted alkene product.
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Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the palladium-hydride complex, forming a salt (e.g., [Et₃NH]⁺X⁻).
Conclusion
The synthesis of methyl 2-phenylacrylate via the Mizoroki-Heck reaction is a robust and versatile method. By carefully selecting the palladium catalyst, base, and solvent, researchers can achieve high yields under optimized conditions. The reaction's tolerance for various functional groups and its well-understood mechanism make it a vital tool in the arsenal of synthetic chemists in academia and industry. The ongoing development of more active, stable, and recyclable catalysts continues to enhance the efficiency and sustainability of this important transformation.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
